1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound that features a bipyridine moiety and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine-tetrahydropyran intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the bipyridine or tetrahydropyran rings.
Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction could lead to partially or fully reduced bipyridine or tetrahydropyran derivatives.
Scientific Research Applications
1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups that influence its electronic properties.
1,10-Phenanthroline: A related compound with a similar structure and applications in coordination chemistry.
Uniqueness
1-([2,3’-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of the bipyridine and tetrahydropyran moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(21-15-4-8-23-9-5-15)20-11-13-3-7-19-16(10-13)14-2-1-6-18-12-14/h1-3,6-7,10,12,15H,4-5,8-9,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJKQBDZONBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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